molecular formula C15H13FO3 B8733951 4-Benzyloxy-2-fluoro-5-methoxy-benzaldehyde CAS No. 79418-72-7

4-Benzyloxy-2-fluoro-5-methoxy-benzaldehyde

Cat. No. B8733951
CAS RN: 79418-72-7
M. Wt: 260.26 g/mol
InChI Key: OLVWVOPLCFKINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-fluoro-5-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-2-fluoro-5-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-2-fluoro-5-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79418-72-7

Product Name

4-Benzyloxy-2-fluoro-5-methoxy-benzaldehyde

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

2-fluoro-5-methoxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13FO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

OLVWVOPLCFKINL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-hydroxy-5-methoxy-benzaldehyde (653, 1.62 g, 9.52 mmol) was dissolved in N,N-dimethylformamide (50 mL) and sodium hydride (60% dispersion in mineral oil, 530 mg, 13 mmol) was added. After 20 minutes, benzyl bromide (1.5 mL, 12 mmol) was added to the reaction mixture. The reaction was stirred at room temperature under an atmosphere of nitrogen for 5.5 hours. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 0-50% ethyl acetate in hexane to provide compound as a white solid, consistent with the desired structure by 1H-NMR (654, 2.0 g, 81%).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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